molecular formula C15H14FN B8314926 1-(4-Fluoronaphthalen-1-yl)-3-azabicyclo[3.1.0]hexane

1-(4-Fluoronaphthalen-1-yl)-3-azabicyclo[3.1.0]hexane

Cat. No. B8314926
M. Wt: 227.28 g/mol
InChI Key: LXRGASPBMFUCBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08877798B2

Procedure details

A stirred solution/suspension of 1-(4-fluoronaphthalen-1-yl)-3-azabicyclo[3.1.0]hexane (215 mg, 0.95 mmol) in 1,2-dichloromethane (12 mL) was treated with 37% aqueous formaldehyde (0.5 mL, 9.5 mmol), then with sodium triacetoxyborohydride (1.25 g, 4.75 mmol), stirred for 3 h, then treated with 1N sodium hydroxide (5 mL). The organic layer was separated and the aqueous solution was extracted with methylene chloride containing a little 2-propanol (2×10 mL). The combined organic solution was dried (MgSO4) and concentrated in vacuo to afford 1-(4-fluoronaphthalen-1-yl)-3-methyl-3-azabicyclo[3.1.0]hexane (150 mg, 65%, essentially pure without chromatography). This was dissolved in anhydrous ether (5 mL) and treated with 2N HCl/ether (0.35 mL, 0.7 mmol), stirred a few minutes, filtered, rinsed with ether, collected, and dried in vacuo to afford 3-methyl-1-(4-fluoronaphthalen-1-yl)-3-aza-bicyclo[3.1.0]hexane, hydrochloride (150 mg, 82%) as a white solid. MS (M+1) 242.1. 1H NMR (DMSO-d6) δ 0.91-1.01 (m, 1 H) 2.01-2.09 (m, 1 H) 2.13-2.24 (m, 1 H) 2.72-2.84 (m, J=4.69 Hz, 3 H) 3.16-3.30 (m, 1 H) 3.72 (q, J=5.60 Hz, 2 H) 3.93 (dd, J=11.23, 5.17 Hz, 1 H) 7.31 (dd, J=10.74, 8.01 Hz, 1 H) 7.48-7.79 (m, 3 H) 8.07 (d, J=8.20 Hz, 1 H) 8.20 (d, J=8.40 Hz, 1 H). 13C (DMSO-d6) δ 14.51, 22.36, 29.97, 56.72, 60.47, 109.90, 121.34, 123.61, 125.04, 127.43, 128.50, 131.39, 134.24 157.08.
Quantity
215 mg
Type
reactant
Reaction Step One
[Compound]
Name
1,2-dichloromethane
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Quantity
1.25 g
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5]([C:12]23[CH2:17][CH:16]2[CH2:15][NH:14][CH2:13]3)=[CH:4][CH:3]=1.C=O.[C:20](O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+].[OH-].[Na+]>>[F:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5]([C:12]23[CH2:17][CH:16]2[CH2:15][N:14]([CH3:20])[CH2:13]3)=[CH:4][CH:3]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
215 mg
Type
reactant
Smiles
FC1=CC=C(C2=CC=CC=C12)C12CNCC2C1
Name
1,2-dichloromethane
Quantity
12 mL
Type
solvent
Smiles
Step Two
Name
Quantity
0.5 mL
Type
reactant
Smiles
C=O
Step Three
Name
Quantity
1.25 g
Type
reactant
Smiles
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
Step Four
Name
Quantity
5 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous solution was extracted with methylene chloride containing a little 2-propanol (2×10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic solution was dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C2=CC=CC=C12)C12CN(CC2C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.